1-Cyano-4-phenyl-2-(2-phenylethyl)but-1-en-1-yl acetate
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Overview
Description
1-Cyano-4-phenyl-2-(2-phenylethyl)but-1-en-1-yl acetate is an organic compound with a complex structure that includes cyano, phenyl, and acetate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-4-phenyl-2-(2-phenylethyl)but-1-en-1-yl acetate typically involves multi-step organic reactions. One common method includes the reaction of 1-cyano-4-phenyl-2-butanone with phenylethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-4-phenyl-2-(2-phenylethyl)but-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and acetate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyano-4-phenyl-2-(2-phenylethyl)but-1-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 1-Cyano-4-phenyl-2-(2-phenylethyl)but-1-en-1-yl acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl and acetate groups can engage in various binding interactions. These interactions can modulate biological pathways and exert specific effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Cyano-4-phenyl-2-butanone: A precursor in the synthesis of 1-Cyano-4-phenyl-2-(2-phenylethyl)but-1-en-1-yl acetate.
Phenylethyl bromide: Another precursor used in the synthesis.
Acetophenone: A structurally related compound with similar chemical properties.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
62115-07-5 |
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Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
[1-cyano-4-phenyl-2-(2-phenylethyl)but-1-enyl] acetate |
InChI |
InChI=1S/C21H21NO2/c1-17(23)24-21(16-22)20(14-12-18-8-4-2-5-9-18)15-13-19-10-6-3-7-11-19/h2-11H,12-15H2,1H3 |
InChI Key |
NOEJREOWKNNGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=C(CCC1=CC=CC=C1)CCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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